molecular formula C22H20N2O3 B11069502 Propan-1-one, 1-(4-methoxyphenyl)-3-[4-(pyridine-4-carbonyl)phenylamino]-

Propan-1-one, 1-(4-methoxyphenyl)-3-[4-(pyridine-4-carbonyl)phenylamino]-

Cat. No.: B11069502
M. Wt: 360.4 g/mol
InChI Key: QMKVDKPBZBQMHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHOXYPHENYL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE is a complex organic compound with a unique structure that includes methoxyphenyl and pyridylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHOXYPHENYL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzaldehyde with aniline to form an intermediate Schiff base, which is then reacted with 4-pyridinecarboxylic acid chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-METHOXYPHENYL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the carbonyl group can produce 1-(4-methoxyphenyl)-3-[4-(4-pyridylcarbonyl)anilino]-1-propanol .

Scientific Research Applications

1-(4-METHOXYPHENYL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-METHOXYPHENYL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHOXYPHENYL)-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(pyridine-4-carbonyl)anilino]propan-1-one

InChI

InChI=1S/C22H20N2O3/c1-27-20-8-4-16(5-9-20)21(25)12-15-24-19-6-2-17(3-7-19)22(26)18-10-13-23-14-11-18/h2-11,13-14,24H,12,15H2,1H3

InChI Key

QMKVDKPBZBQMHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.